VH032-PEG3-acetylene

概要

説明

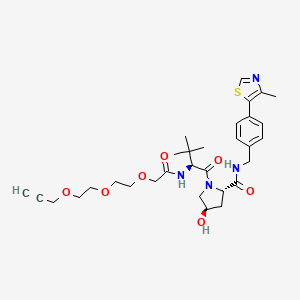

VH032-PEG3-acetylene is a synthesized conjugate compound that incorporates a VH032-based von Hippel-Lindau (VHL) ligand and a linker. This compound is primarily used in proteolysis targeting chimera (PROTAC) technology as an E3 ligase ligand-linker conjugate . The molecular formula of this compound is C31H42N4O7S, and it has a molecular weight of 614.76 .

準備方法

The synthesis of VH032-PEG3-acetylene involves the conjugation of a VH032-based VHL ligand with a polyethylene glycol (PEG) linker and an acetylene group. The synthetic route typically includes the following steps:

Synthesis of the VH032-based VHL ligand: This involves the preparation of the VHL ligand through a series of organic reactions.

Attachment of the PEG linker: The PEG linker is attached to the VHL ligand using appropriate coupling reagents and conditions.

Incorporation of the acetylene group: The acetylene group is introduced to the PEG linker through a final coupling reaction.

化学反応の分析

VH032-PEG3-acetylene undergoes various chemical reactions, including:

Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the acetylene group of this compound reacting with azide-containing molecules to form triazoles.

Substitution reactions: The compound can undergo substitution reactions where functional groups on the VHL ligand or PEG linker are replaced with other groups.

Oxidation and reduction reactions: These reactions can modify the functional groups on the VHL ligand or PEG linker, leading to different derivatives.

科学的研究の応用

Targeted Protein Degradation

Mechanism of Action:

VH032-PEG3-acetylene functions as an E3 ligase ligand-linker conjugate that selectively binds to the VHL E3 ubiquitin ligase. This binding facilitates the recruitment of target proteins for ubiquitination and subsequent degradation via the proteasome pathway. This mechanism is crucial in regulating protein levels within cells, particularly for proteins involved in oncogenesis and other diseases.

Case Studies:

- Cancer Therapeutics: Research has demonstrated that PROTACs utilizing this compound can effectively degrade oncoproteins, which are proteins that promote cancer cell growth. For instance, studies have shown successful degradation of BRD4, a key player in cancer progression, using PROTACs designed with VH032-based ligands .

- Biochemical Pathway Modulation: The ability of this compound to induce targeted degradation has implications in modulating biochemical pathways. For example, it has been used to study the effects of hypoxia-inducible factors (HIFs) by degrading HIF-1α, which is often overexpressed in tumors .

Research in Hypoxia Response

Role in Hypoxia Studies:

this compound has been utilized to investigate the cellular response to hypoxia—a condition where oxygen levels are low. By inhibiting VHL, this compound stabilizes HIF-1α, allowing researchers to study the downstream effects of HIF activation in various cellular contexts .

Experimental Findings:

In experiments involving cell lines treated with this compound, researchers observed significant upregulation of HIF target genes, confirming its utility as a tool for studying hypoxic responses and their implications in cancer biology .

Drug Development and Screening

High-Throughput Screening:

The compound's properties make it suitable for high-throughput screening assays aimed at identifying new therapeutic candidates that can be targeted for degradation. The integration of PEG linkers enhances solubility and bioavailability, making this compound an attractive candidate for drug development pipelines .

Innovative Therapeutics:

As part of ongoing research into PROTAC technology, compounds like this compound are being developed into innovative therapeutics that can selectively degrade disease-causing proteins rather than merely inhibiting them. This approach has the potential to overcome limitations associated with traditional small-molecule inhibitors that often lead to resistance .

作用機序

VH032-PEG3-acetylene exerts its effects through the following mechanism:

Binding to E3 ligase: The VH032-based VHL ligand binds to the VHL E3 ubiquitin ligase.

Recruitment of target protein: The compound recruits the target protein to the E3 ligase.

Ubiquitination and degradation: The target protein is ubiquitinated and subsequently degraded by the proteasome.

類似化合物との比較

VH032-PEG3-acetylene is unique due to its specific combination of a VH032-based VHL ligand, a PEG linker, and an acetylene group. Similar compounds include:

VH032-C3-NH2: A synthesized E3 ligase ligand-linker conjugate used in PROTAC technology.

(S,R,S)-AHPC-C3-NH2: Another E3 ligase ligand-linker conjugate with similar applications.

These compounds share similar applications in PROTAC technology but differ in their linker structures and functional groups, which can affect their binding affinities and degradation efficiencies.

生物活性

VH032-PEG3-acetylene is a compound that plays a significant role in the field of targeted protein degradation, particularly through the Proteolysis Targeting Chimeras (PROTACs) technology. This compound leverages the von Hippel-Lindau (VHL) E3 ubiquitin ligase to facilitate the selective degradation of target proteins, which is crucial in therapeutic applications for various diseases, including cancer. This article reviews the biological activity of this compound, exploring its mechanisms, efficacy, and implications in research and clinical settings.

This compound functions as a bivalent ligand that recruits both an E3 ligase (VHL) and a target protein (POI). The compound's structure allows it to form a ternary complex, enabling the ubiquitination and subsequent proteasomal degradation of the target protein. The PEG3 linker enhances solubility and bioavailability while maintaining the necessary spatial orientation for effective binding.

Efficacy of this compound

Recent studies have demonstrated that this compound exhibits potent activity in degrading specific target proteins at sub-nanomolar concentrations. For instance, in cellular assays, this compound has shown:

- Selective degradation : this compound preferentially targets specific isoforms of proteins, such as pVHL30 over pVHL19, showcasing its ability to discriminate between closely related substrates .

- Rapid action : Time-course experiments indicated that treatment with this compound leads to significant protein degradation within hours, with maximal effects observed at 8 hours post-treatment .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to other PROTACs:

| Compound | Target Protein | E3 Ligase | Degradation Concentration | Selectivity | Reference |

|---|---|---|---|---|---|

| This compound | pVHL | VHL | < 10 nM | High | |

| CM11 | VHL | VHL | 10-100 nM | Moderate | |

| MZ1 | BRD4 | VHL | < 10 nM | High | |

| PROTAC_RIPK2 | RIPK2 | CRBN | < 100 nM | Moderate |

Case Studies

Several case studies have highlighted the application of this compound in various contexts:

- Cancer Research : In studies involving cancer cell lines, this compound has been shown to effectively degrade oncogenic proteins, leading to reduced cell proliferation and increased apoptosis. This suggests its potential as a therapeutic agent in oncology .

- Hypoxia Response : The compound has been utilized to manipulate hypoxia-inducible factors (HIFs), demonstrating its utility in modulating cellular responses to oxygen levels. By degrading HIFs, this compound can potentially alter tumor microenvironments favorably .

特性

IUPAC Name |

(2S,4R)-1-[(2S)-3,3-dimethyl-2-[[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]acetyl]amino]butanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42N4O7S/c1-6-11-40-12-13-41-14-15-42-19-26(37)34-28(31(3,4)5)30(39)35-18-24(36)16-25(35)29(38)32-17-22-7-9-23(10-8-22)27-21(2)33-20-43-27/h1,7-10,20,24-25,28,36H,11-19H2,2-5H3,(H,32,38)(H,34,37)/t24-,25+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHXQNDSXTCIWSG-CERRFVOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCC#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCC#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H42N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

614.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。